molecular formula C19H20N4O B2359801 (2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2058502-35-3

(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2359801
CAS No.: 2058502-35-3
M. Wt: 320.396
InChI Key: IPCVEAKGQQRFQT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bicyclic heptene, a phenyl group, a triazole, and an azetidine . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using techniques like cyclization reactions, click chemistry (for the triazole), and ring-opening reactions .


Molecular Structure Analysis

The compound contains a bicyclic heptene, which is a seven-membered ring with one double bond. It also contains a phenyl group (a six-membered aromatic ring), a 1,2,3-triazole (a five-membered ring containing two nitrogens), and an azetidine (a four-membered ring containing one nitrogen) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the double bond in the heptene could undergo addition reactions, and the triazole could participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings likely makes it relatively rigid, and the variety of functional groups could affect its solubility and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The presence of multiple heterocycles (rings containing non-carbon atoms) suggests potential for diverse biological activity .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and eventually conducting preclinical and clinical trials .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(17-9-13-6-7-15(17)8-13)22-10-16(11-22)23-12-18(20-21-23)14-4-2-1-3-5-14/h1-7,12-13,15-17H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCVEAKGQQRFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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